

5-Methoxyindoleacetic Acid: A Comprehensive Technical Guide on its Discovery and History

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Compound of Interest

Compound Name: 5-Methoxyindoleacetic acid

Cat. No.: B1199682

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindoleacetic acid (5-MIAA) is an endogenous indoleamine, structurally related to the well-known neurotransmitter serotonin and the hormone melatonin. First identified as a naturally occurring compound in the mid-20th century, 5-MIAA has since been recognized as a significant metabolite in the tryptophan metabolic pathway. Its presence in various biological tissues, most notably the pineal gland, and its potential physiological activities have made it a subject of interest in neurobiology, endocrinology, and pharmacology. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to 5-MIAA, tailored for a scientific audience.

Discovery and Historical Timeline

The discovery of 5-MIAA is intrinsically linked to the pioneering research on pineal gland biochemistry in the mid-20th century. The timeline below highlights the key milestones in the elucidation of its existence and initial characterization.

- 1958: The groundwork for the discovery of 5-MIAA was laid with the isolation and characterization of melatonin (N-acetyl-5-methoxytryptamine) from bovine pineal glands by Aaron B. Lerner and his colleagues. This discovery spurred further investigation into other methoxyindoles within the pineal gland.

- 1960: Aaron B. Lerner, along with J. D. Case and Y. Takahashi, published a seminal paper detailing the isolation of 5-methoxyindole-3-acetic acid from bovine pineal glands.^[1] This marked the official discovery of 5-MIAA as a naturally occurring compound. Their work involved the extraction and purification of the compound, followed by its chemical identification.
- Post-1960s: Following its discovery, research focused on the metabolic pathways leading to the formation of 5-MIAA. It was established that 5-MIAA is a metabolite of melatonin and can also be synthesized from 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin. The enzyme N-Acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), was identified as a key enzyme in this process.
- 1980s and beyond: Advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), enabled more precise quantification of 5-MIAA in various biological samples, including the pineal glands of different species and human urine.^{[2][3]} These studies provided valuable insights into its physiological concentrations and potential biological rhythms. Research also began to explore the potential biological activities of 5-MIAA, including its effects on the reproductive system and its pro-oxidant activities in certain experimental conditions.^[4]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₁ NO ₃	^[5]
Molecular Weight	205.21 g/mol	^[5]
CAS Number	3471-31-6	^[5]
IUPAC Name	2-(5-methoxy-1H-indol-3-yl)acetic acid	^[5]
Appearance	Solid	^[5]

Experimental Protocols

Isolation of 5-Methoxyindoleacetic Acid from Bovine Pineal Glands (Adapted from Lerner et al., 1960)

This protocol outlines the key steps for the isolation of 5-MIAA from bovine pineal glands, as originally described by its discoverers.

1. Tissue Extraction:

- Frozen bovine pineal glands are homogenized in a suitable solvent, such as acetone, to extract indolic compounds.
- The homogenate is then filtered to remove solid tissue debris.

2. Solvent Partitioning:

- The acetone extract is evaporated to a smaller volume and then partitioned between an alkaline aqueous solution and an organic solvent like ethyl acetate to separate acidic and neutral indoles. 5-MIAA, being an acidic indole, will preferentially remain in the alkaline aqueous phase.
- The pH of the aqueous phase is then acidified, and the acidic indoles are extracted into an organic solvent.

3. Column Chromatography:

- The crude extract containing acidic indoles is subjected to column chromatography on a stationary phase like silicic acid.
- Elution is performed with a gradient of solvents of increasing polarity to separate the different indole compounds.

4. Identification and Characterization:

- Fractions are collected and analyzed by paper chromatography and spectrophotometry.
- The fraction corresponding to 5-MIAA is identified by its characteristic chromatographic mobility and ultraviolet absorption spectrum.
- Further confirmation of the structure can be achieved by comparing the isolated compound with a synthetically prepared standard of 5-MIAA.

Chemical Synthesis of 5-Methoxyindole-3-acetic acid (General Historical Method)

While specific early synthesis papers are not readily available, a plausible historical synthetic route, based on established indole synthesis methods, is the Fischer indole synthesis. A general procedure is outlined below.

1. Formation of the Phenylhydrazone:

- 4-Methoxyphenylhydrazine is reacted with a suitable keto-acid or its ester, such as ethyl 4-oxobutanoate, in an acidic medium (e.g., acetic acid) to form the corresponding phenylhydrazone.

2. Fischer Indole Synthesis:

- The resulting phenylhydrazone is heated in the presence of a catalyst, such as zinc chloride or polyphosphoric acid. This induces a cyclization reaction with the elimination of ammonia, leading to the formation of the indole ring.

3. Hydrolysis:

- If an ester was used in the initial step, the resulting indole ester is hydrolyzed, typically using a base like sodium hydroxide followed by acidification, to yield the final product, 5-methoxyindole-3-acetic acid.

4. Purification:

- The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Signaling Pathways and Biological Activity

The precise signaling pathways of 5-MIAA are not as extensively characterized as those of its parent compounds, serotonin and melatonin. However, research suggests its involvement in several biological processes.

One area of investigation is its potential role in modulating inflammatory responses. Some studies have suggested that 5-MIAA, like other indole compounds, may interact with the

cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[6] The proposed mechanism involves the inhibition of COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins.

```
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[label="Inflammatory\nResponse", fillcolor="#34A853", fontcolor="#FFFFFF"];
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node_PGs -> node_Inflammation [label="Promotion", fontcolor="#5F6368"]; } dot  
Caption:  
Proposed inhibitory effect of 5-MIAA on the COX-2 signaling pathway.
```

Additionally, 5-MIAA has been shown to exhibit pro-oxidant activity under certain in vitro conditions, particularly in the presence of peroxidases.[4] This activity could have implications for its physiological and pathological roles.

Quantitative Data

The concentration of 5-MIAA has been measured in the pineal glands of various species, providing insights into its relative abundance.

Species	Tissue	Concentration	Analytical Method	Reference
Human	Pineal Gland	79-560 pmoles/g	Gas Chromatography -Mass Spectrometry	[3]
Pig	Pineal Gland	in nmoles/g range	Gas Chromatography -Mass Spectrometry	[2]
Cow	Pineal Gland	in nmoles/g range	Gas Chromatography -Mass Spectrometry	[2]
Sheep	Pineal Gland	in nmoles/g range	Gas Chromatography -Mass Spectrometry	[2]
Rat (Wistar and Sprague-Dawley)	Pineal Gland	Not explicitly quantified, but present	Gas Chromatography -Mass Spectrometry	[2]

Conclusion

Since its discovery in 1960, **5-Methoxyindoleacetic acid** has emerged from being a mere curiosity of pineal gland biochemistry to a molecule of interest for its potential physiological roles. The historical journey of its discovery, intertwined with the elucidation of melatonin's functions, highlights the importance of exploring the full spectrum of metabolites in a given biochemical pathway. While much has been learned about its presence and formation, a deeper understanding of its specific signaling pathways and biological functions is still an active area of research. For drug development professionals, the potential modulatory effects of 5-MIAA on inflammatory pathways, as suggested by its interaction with COX-2, may warrant

further investigation for therapeutic applications. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers continuing to unravel the complexities of this intriguing indoleamine.

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